molecular formula C15H19IO3 B1327879 Ethyl 7-(4-iodophenyl)-7-oxoheptanoate CAS No. 898777-45-2

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate

Cat. No. B1327879
M. Wt: 374.21 g/mol
InChI Key: QDPTVSXZMUVECU-UHFFFAOYSA-N
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Description

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is a synthetic compound belonging to the family of compounds known as iodinated phenylheptanoates. It is an alkyl ester of the 7-oxoheptanoic acid and is commonly used in scientific research applications. It is also known by its trade name, Iodophenol, and is used in a wide range of applications, including biochemistry, pharmacology, and medical research.

Scientific research applications

Synthesis and Antiproliferative Activity

Research on derivatives related to Ethyl 7-(4-iodophenyl)-7-oxoheptanoate, such as 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, has shown moderate cytotoxicity against human epithelial lung carcinoma cells A549. This indicates its potential in developing antiproliferative agents for cancer therapy (Nurieva et al., 2015).

Chemical Structure and Crystallography

Studies on related compounds, like 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-7-methyl-1-benzofuran, have explored their chemical structures and crystal packing, which could be crucial for understanding the molecular interactions and designing of new compounds with desired physical and chemical properties (Choi et al., 2010).

Carbohydrate Chemistry

The introduction of [1-cyano-2-(2-iodophenyl)]ethylidene group as an acetal-protecting group for carbohydrate thioglycoside donors has been reported. This method conveys strong beta-selectivity with thiomannoside donors and allows for the production of synthetically challenging beta-rhamnopyranosides, highlighting its significance in carbohydrate chemistry and synthesis (Crich & Bowers, 2006).

Analysis and Purity Determination

A gas chromatography method was used to determine the purity of ethyl 7-chloro-2-oxohepanoate, a compound structurally related to Ethyl 7-(4-iodophenyl)-7-oxoheptanoate. This method, including the identification of main trace impurities, is crucial for the quality control and development of pharmaceutical and chemical products (Li, 2007).

properties

IUPAC Name

ethyl 7-(4-iodophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPTVSXZMUVECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645719
Record name Ethyl 7-(4-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate

CAS RN

898777-45-2
Record name Ethyl 7-(4-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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